5-Chloro-7-fluoro-1H-indazole

Factor Xa inhibition Anticoagulant development Structure-based drug design

Medicinal chemistry programs requiring precise SAR tuning often face limited potency with mono-halogenated indazoles. This 5-chloro-7-fluoro-1H-indazole delivers distinct electronic and hydrogen-bonding properties unavailable in unsubstituted or single-substituted analogs. - 7-Fluoro enables a validated 2.9 Å H-bond with Gly216 backbone NH (e.g., factor Xa), conferring ~60× potency gain over non-fluorinated counterparts - 5-Chloro adds ΔcLogP +0.7-0.9 units without 5-bromo’s potency trade-offs, fine-tuning ADME - Lowers N1-H pKa by 1.5-2.0 units (to ~11.9-12.4) vs. unsubstituted indazole, optimizing solubility at physiological pH - C3 derivatization yields 70-85% in cross-couplings, reducing protection/deprotection steps by ≥1

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
Cat. No. B11916620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-fluoro-1H-indazole
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
InChIKeyMYFNAXRIKNXMPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-fluoro-1H-indazole Overview


5-Chloro-7-fluoro-1H-indazole (CAS 1352395-54-0, C₇H₄ClFN₂, MW 170.57) is a heteroaromatic building block from the indazole class, featuring a fused benzene-pyrazole bicyclic core with chlorine substitution at the 5-position and fluorine substitution at the 7-position . Indazoles serve as established bioisosteres of phenol and indole in drug discovery, offering enhanced metabolic stability and improved lipophilicity for target engagement across multiple therapeutic areas including kinase inhibition and anti-inflammatory applications . The specific 5-chloro-7-fluoro substitution pattern confers distinct electronic and steric properties that differentiate this compound from mono-halogenated or alternatively substituted analogs in both synthetic utility and biological activity profiles.

5-Chloro-7-fluoro-1H-indazole vs. Unsubstituted Indazoles


Generic substitution of 5-chloro-7-fluoro-1H-indazole with unsubstituted indazole, 7-fluoroindazole alone, or 5-chloroindazole alone fails to replicate key structure-activity relationships and physicochemical properties critical for downstream applications. The 7-fluoro substituent forms a specific hydrogen-bonding interaction with backbone amide N-H groups (e.g., Gly216 in factor Xa, 2.9 Å distance) that is absent in non-fluorinated analogs [1]. This interaction translates to approximately 60-fold greater inhibitory potency for 7-fluoroindazole-containing compounds compared to their non-fluorinated counterparts [1]. Meanwhile, the 5-chloro substituent modulates electron density and lipophilicity in ways not achievable with 5-H or 5-fluoro analogs, altering both metabolic stability and target binding kinetics [2]. The dual-halogenated pattern uniquely positions this scaffold for applications requiring simultaneous fluorine-mediated hydrogen bonding and chlorine-tuned physicochemical properties that mono-substituted indazoles cannot provide.

5-Chloro-7-fluoro-1H-indazole: Quantitative Evidence


Fluorine Hydrogen-Bonding in Factor Xa Inhibition

Crystallographic analysis of factor Xa in complex with 7-fluoroindazole 51a revealed that the 7-fluoro atom hydrogen-bonds with the N-H of Gly216 at a distance of 2.9 Å in the peptide backbone [1]. This fluorine-mediated interaction replaces the carbonyl group of an amide found in previously reported factor Xa inhibitors [1]. Quantitative comparison of 7-fluoroindazoles 25a and 25c versus corresponding non-fluorinated indazoles 25b and 25d demonstrated approximately 60-fold greater inhibitory potency (ΔΔG ≈ 2.4 kcal/mol) for the fluorinated compounds [1].

Factor Xa inhibition Anticoagulant development Structure-based drug design

5-Chloro Substitution: Lipophilicity Optimization

Halogen substitution at the 5-position of the indazole core modulates both lipophilicity (cLogP) and electron density distribution, which directly influences passive membrane permeability and target binding kinetics . The chlorine atom at C5 in 5-chloro-7-fluoro-1H-indazole increases lipophilicity by approximately 0.7-0.9 log units relative to unsubstituted indazole (cLogP ≈ 1.8 vs. ~1.1 for parent indazole) while providing greater steric bulk and distinct polarizability compared to 5-fluoro substitution . In halogenated indazole synthetic cannabinoid series, 5-halogen substitution maintained potency comparable to non-halogenated analogs, with bromine substitution causing significant potency reduction, establishing chlorine as the optimal balance between potency retention and physicochemical tuning [1].

Physicochemical optimization ADME prediction Fragment-based drug discovery

C3 Regioselective Derivatization

The electron-withdrawing effects of both 5-chloro and 7-fluoro substituents collectively activate the C3 position of 5-chloro-7-fluoro-1H-indazole toward electrophilic substitution and cross-coupling reactions while deactivating alternative reactive sites [1]. In patented methods for preparing indazole derivatives, halogenated indazoles with chloro and fluoro substitution demonstrated regioselective functionalization at C3 under mild conditions using palladium-catalyzed coupling and alkylation protocols, achieving isolated yields exceeding 70-85% in representative transformations [2]. This regiochemical control contrasts with unsubstituted indazole, which exhibits competing reactivity at N1, N2, and C3 positions requiring additional protecting group strategies [1].

Parallel synthesis Medicinal chemistry Scaffold diversification

pKa Tuning by 5-Chloro-7-fluoro Substitution

The dual electron-withdrawing halogen substituents in 5-chloro-7-fluoro-1H-indazole lower the pKa of the indazole N1-H proton by approximately 1.5-2.0 units relative to unsubstituted indazole (pKa ≈ 13.9 to ~11.9-12.4 range) . This shift alters the ionization state at physiological pH and influences hydrogen-bond donor strength, solubility in aqueous buffers, and salt formation potential . For the related 5-chloro-7-fluoro-1H-indazol-3(2H)-one derivative, the parent 1H-indazol-3-ol exhibits pKa ≈ 6.30, and dual halogenation further modulates this value by an additional -0.5 to -0.8 log units [1].

pKa tuning Bioavailability optimization Salt formation

5-Chloro-7-fluoro-1H-indazole: Application Scenarios


Serine Protease Inhibitor Discovery

Medicinal chemistry programs targeting factor Xa or related serine proteases where the 7-fluoro substituent provides a validated 2.9 Å hydrogen bond with backbone Gly216 N-H and delivers ~60-fold potency enhancement over non-fluorinated indazole analogs [1]. This scaffold is specifically suited for anticoagulant discovery efforts that require the fluorine-mediated interaction to replace amide carbonyl moieties in inhibitor design [1].

Kinase Inhibitor Fragment Elaboration

Fragment-based drug discovery programs targeting kinases (e.g., GSK-3, ROCK, JAK, Aurora) where the 5-chloro substituent provides a ΔcLogP increase of 0.7-0.9 units without the potency-compromising effects observed with 5-bromo substitution [2][3]. This scaffold enables fine-tuning of ADME properties while maintaining target engagement, differentiating it from 5-H, 5-F, or 5-Br indazole alternatives [2].

C3-Regioselective Parallel Synthesis

Medicinal chemistry libraries requiring efficient C3 derivatization with minimized protecting group strategies. The dual electron-withdrawing halogen substituents direct reactivity to the C3 position, enabling representative yields of 70-85% in cross-coupling and alkylation reactions [4]. This translates to simplified synthetic routes with at least one fewer protection/deprotection step compared to unsubstituted indazole, which requires management of competing N1, N2, and C3 reactivity [4].

Lead Optimization: pKa Modulation

Drug discovery programs where the target candidate requires adjusted pKa to optimize solubility, permeability, or salt formation. The 5-chloro-7-fluoro substitution pattern lowers the indazole N1-H pKa by 1.5-2.0 units relative to unsubstituted indazole (pKa ≈ 13.9 to ~11.9-12.4), providing quantifiable tuning of ionization state at physiological pH [5]. This is particularly relevant for programs requiring enhanced aqueous solubility or modified hydrogen-bond donor strength compared to mono-halogenated or unsubstituted indazole scaffolds [5].

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